4-[(Dimethylamino)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOKSJVAAOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268381 | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741670-71-3 | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741670-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dimethylamino)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Tyrosine Kinases
DMAMP serves as an important building block in the synthesis of tyrosine kinase inhibitors, which are crucial in treating various cancers. For instance, it has been utilized in the development of imatinib and nilotinib, both of which are effective against chronic myelogenous leukemia (CML) and other malignancies. The compound's structure allows for modifications that enhance its inhibitory activity against Bcr-Abl tyrosine kinase, making it a valuable scaffold in drug design .
Nitric Oxide Synthase (iNOS) Imaging
Recent studies have explored DMAMP derivatives as potential positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS). These compounds have shown promising results in biodistribution studies, indicating higher uptake in inflamed tissues compared to controls. This property makes them suitable for monitoring inflammatory diseases .
Imaging Applications
Radioligand Development
DMAMP has been investigated as a precursor for synthesizing radioligands that target amyloid-beta (Aβ) plaques in neurodegenerative diseases such as Alzheimer's. For example, derivatives of DMAMP have been labeled with isotopes like iodine-125 and fluorine-18 to create imaging agents that can visualize Aβ deposits in vivo using single-photon emission computed tomography (SPECT) and PET . The binding affinity of these radioligands to Aβ plaques has been characterized, showing potential for early diagnosis and monitoring of Alzheimer's disease progression.
Synthesis of Bioactive Compounds
Precursor for Drug Synthesis
DMAMP is not only a therapeutic agent but also functions as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications allows chemists to create a diverse range of compounds with potential therapeutic effects. For instance, it can be used to synthesize derivatives that exhibit enhanced selectivity and potency against specific biological targets .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for tyrosine kinase inhibitors (e.g., imatinib, nilotinib) |
| Imaging Techniques | Development of PET/SPECT radioligands targeting Aβ plaques |
| Synthesis of Bioactive Compounds | Intermediate for synthesizing various pharmaceuticals with therapeutic potential |
| Inflammatory Disease Monitoring | Potential PET tracers for imaging iNOS activity in vivo |
Case Studies
Case Study 1: Imaging Aβ Plaques
In a study evaluating the efficacy of DMAMP-derived radioligands, researchers found that these compounds exhibited high specificity for Aβ plaques in transgenic mouse models. The use of these tracers facilitated the visualization of plaque accumulation over time, providing insights into disease progression and treatment efficacy .
Case Study 2: iNOS Imaging with DMAMP Derivatives
A series of DMAMP derivatives were synthesized and tested for their ability to act as PET tracers for iNOS. In vivo studies demonstrated significant tracer uptake in LPS-treated mice compared to controls, indicating their potential utility in diagnosing and monitoring inflammatory conditions .
Mechanism of Action
DMAP exerts its effects primarily through its nucleophilic properties. It acts as a catalyst by facilitating the formation of intermediates in acylation reactions, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the activation of carboxylic acids and the stabilization of transition states in acylation reactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 4-[(Dimethylamino)methyl]pyridin-2-amine and related pyridine/heterocyclic derivatives:
Functional and Application Differences
- Catalytic Activity: DMAP’s direct dimethylamino group at C4 makes it a superior catalyst for acylations compared to this compound, where the methylene spacer reduces electron donation to the pyridine ring .
- Pharmaceutical Potential: The 2-amino group in this compound may enhance binding to biological targets (e.g., kinase inhibitors) compared to DMAP, which lacks this moiety .
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements due to higher reactivity, suggesting that substituent position significantly impacts polymerization efficiency. The target compound’s amino group could similarly influence reactivity in polymer matrices .
Biological Activity
4-[(Dimethylamino)methyl]pyridin-2-amine, also known as DMAP (4-Dimethylaminopyridine), is a versatile compound widely used in organic synthesis and pharmaceuticals. Its biological activities have garnered attention due to its potential applications in various therapeutic areas, including neuroprotection, antimicrobial effects, and as a ligand in imaging studies.
DMAP is characterized by its pyridine ring, which contributes to its basicity and reactivity. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in acylation reactions. The molecular formula is C8H11N3, and it has a molecular weight of 151.19 g/mol.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of DMAP. For instance, research demonstrated that DMAP could reduce oxidative stress in neuronal cells exposed to hydrogen peroxide. In PC12 cell lines, DMAP exhibited a significant protective effect against H₂O₂-induced damage, with a neuroprotection rate comparable to established neuroprotective agents like ferulic acid .
Antimicrobial Activity
DMAP has shown promising antimicrobial properties against various pathogens. A review of pyridine compounds noted that derivatives containing the dimethylamino group often exhibit enhanced antibacterial and antifungal activities. Specifically, DMAP derivatives were tested against Gram-positive and Gram-negative bacteria, displaying notable inhibition zones in agar diffusion tests .
Imaging Applications
DMAP derivatives have been utilized as imaging agents for β-amyloid plaques in Alzheimer's disease. Studies involving radiolabeled DMAP analogs indicated high specificity and favorable pharmacokinetics for brain imaging applications using SPECT (Single Photon Emission Computed Tomography) techniques . The binding affinity of these compounds to amyloid plaques makes them valuable tools for diagnosing Alzheimer's disease.
The biological activities of DMAP can be attributed to several mechanisms:
- Antioxidant Activity : DMAP's ability to scavenge free radicals contributes to its neuroprotective effects.
- Inhibition of Enzymatic Activity : DMAP acts as an inhibitor for various enzymes, including cholinesterases, which are crucial in neurotransmitter regulation.
- Metal Chelation : Some studies suggest that DMAP can chelate metal ions, reducing their availability for catalyzing oxidative stress reactions .
Case Studies
Preparation Methods
Reductive Amination of Pyridin-2-yl-methylamine Derivatives
One prominent method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. This approach is characterized by the reaction of a cyanohydrin intermediate with pyridin-2-yl-methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in an alcoholic solvent like methanol.
- The reaction medium is often rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclooctane (DABCO) to facilitate the reductive amination.
- The process is typically conducted at room temperature, which helps in maintaining mild conditions and minimizing side reactions.
- Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress secondary reactions by complexing cyanide ions, improving selectivity.
- The primary amine starting material may be used as a hydrochloride salt to enhance solubility and reactivity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyanohydrin + Pyridin-2-yl-methylamine | NaBH3CN, DABCO, MeOH, room temp | Formation of 4-[(dimethylamino)methyl]pyridin-2-amine |
| Addition of FeSO4 | Suppression of side reactions | Improved yield and purity |
This method offers a direct and efficient pathway to the target compound with good control over reaction parameters and product quality.
Amination of 5-Alkoxymethylpyrimidines via Catalytic Ammonolysis
An alternative industrially relevant approach involves the catalytic amination of 5-alkoxymethylpyrimidines, which can be adapted for pyridine analogues. The process converts 5-alkoxymethyl derivatives directly into the corresponding aminomethyl compounds by reaction with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3).
- Starting materials: 2-methyl-4-amino-5-alkoxymethylpyrimidines or analogous pyridine derivatives.
- Reaction medium: Inert organic solvents (e.g., toluene, cyclohexane) or ammonia itself.
- Catalysts: Lewis acid oxides, preferably Al2O3.
- Reaction conditions: Temperature range 180–350 °C, pressure autogenous with stirring for several hours.
- Ammonia equivalents: 10–300 equivalents per mole of substrate.
| Parameter | Value |
|---|---|
| Substrate (MMP) | 1.25 g (8.2 mmol) |
| Catalyst (Al2O3) | 5 g |
| Solvent (Toluene) | 50 mL |
| Ammonia | 30 g (1.76 mol, 215 equiv.) |
| Temperature | 230 °C |
| Reaction time | 4 hours |
| Outcome | High selectivity to aminomethyl product |
This method avoids cumbersome reduction steps and hazardous intermediates, offering a direct route to the aminomethylated pyridine derivatives with high selectivity and industrial scalability.
Quaternization and Amination Route via Pyridinium Salts
Another established synthetic route to 4-dimethylaminopyridine derivatives involves the initial quaternization of pyridine to form pyridinium salts, followed by amination with N,N-dimethylformamide (DMF).
Process Summary:
- Quaternization: Pyridine is reacted with thionyl chloride in the presence of an organic solvent such as ethyl acetate at controlled temperatures (25–35 °C) to form N-[4-pyridyl]pyridinium chloride hydrochloride.
- Amination: The pyridinium salt is then aminated by refluxing with DMF at 140–155 °C for 2–3 hours.
- Workup: After reaction completion, pyridine is distilled off, and the mixture is hydrolyzed with a base (e.g., 10% caustic lye solution) to neutralize and precipitate inorganic salts.
- Extraction: The organic product is extracted with aromatic solvents such as benzene.
- Purification: The crude product is distilled under vacuum with fractionating columns to obtain high-purity 4-dimethylaminopyridine.
- High yield and product quality.
- Efficient recovery and recycling of solvents such as ethyl acetate and benzene.
- Avoidance of hazardous byproducts.
- Industrially suitable and cost-effective process.
| Step | Conditions/Materials | Notes |
|---|---|---|
| Quaternization | Pyridine + Thionyl chloride, ethyl acetate, 25–35 °C | Formation of pyridinium salt |
| Reflux Amination | Pyridinium salt + DMF, 140–155 °C, 2–3 h | Formation of 4-dimethylaminopyridine |
| Hydrolysis | 10% NaOH solution, pH 11–12, 20–40 °C | Neutralization and salt removal |
| Extraction | Benzene, multiple steps | Product isolation |
| Distillation | Vacuum distillation with fractionating column | Purification to high purity |
This method is well-documented for producing 4-dimethylaminopyridine and can be adapted for related aminomethyl pyridine derivatives.
Additional Synthetic Considerations and Research Findings
- Fluorination and substitution reactions on 2- and 4-substituted pyridines have been explored for PET tracer development, indicating the versatility of functionalization on the pyridine ring but are less directly relevant to the preparation of this compound.
- Recent medicinal chemistry research has focused on substituted pyridin-2-yl derivatives for drug discovery, highlighting the importance of efficient synthetic routes to such intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of cyanohydrins | Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT | Mild conditions, good selectivity | Requires handling of cyanohydrins |
| Catalytic ammonolysis of 5-alkoxymethyl derivatives | 5-alkoxymethylpyrimidines, NH3, Al2O3 catalyst, 180–350 °C | Direct route, industrial scale | High temperature, catalyst needed |
| Quaternization and amination | Pyridine, thionyl chloride, DMF, ethyl acetate, reflux | High yield, solvent recycling | Multi-step, use of hazardous solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
